1-(3-Fluoro-4-methoxybenzoyl)piperazine
Overview
Description
“1-(3-Fluoro-4-methoxybenzoyl)piperazine” is a chemical compound with the CAS Number 1255784-34-9 . It has a molecular weight of 238.26 . This compound is used in various research and development applications .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C12H15FN2O2/c1-17-11-3-2-9 (8-10 (11)13)12 (16)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3
. This indicates the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms in the molecule. Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 238.26 . The compound is recommended to be stored at a temperature between 28 C .Scientific Research Applications
Crystal Structure Analysis
- The crystal structure of related compounds reveals insights into molecular conformations and intermolecular interactions. For instance, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA) demonstrates the conformation of piperazine rings and the dihedral angles between piperazine and benzene rings, offering a foundation for understanding molecular packing and potential reactivity (Faizi, Ahmad, & Golenya, 2016).
Synthesis and Characterization
- Synthesis techniques for compounds with structural similarities to 1-(3-Fluoro-4-methoxybenzoyl)piperazine have been developed, including novel methodologies for creating compounds with potential antibacterial and anthelmintic activities. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized through a condensation reaction, showcasing the utility of specific synthetic routes for creating targeted molecular structures (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Biological Evaluation
- The biological evaluation of similar compounds has identified several with significant activities. Compounds exhibiting poor antibacterial but moderate anthelmintic activities have been identified, contributing to the ongoing search for new therapeutic agents. The structural elements and substitution patterns play critical roles in determining the biological activities of these compounds, highlighting the importance of detailed structural analysis in drug discovery (Sanjeevarayappa et al., 2015).
Safety and Hazards
Mechanism of Action
- Piperazine derivatives, like 1-(3-Fluoro-4-methoxybenzoyl)piperazine, are known to act on neuromuscular junctions. They may block acetylcholine at the myoneural junction, leading to paralysis of parasites and allowing the host body to expel them .
- Unfortunately, specific biochemical pathways affected by this compound remain unclear due to limited available data .
Target of Action
Biochemical Pathways
Action Environment
properties
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-piperazin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c1-17-11-3-2-9(8-10(11)13)12(16)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZIZDPXIQIKFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCNCC2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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